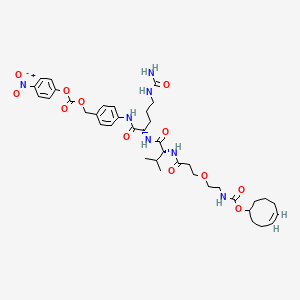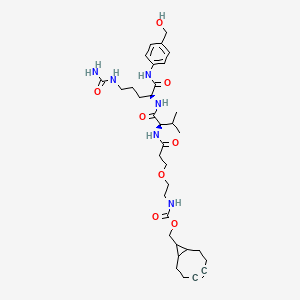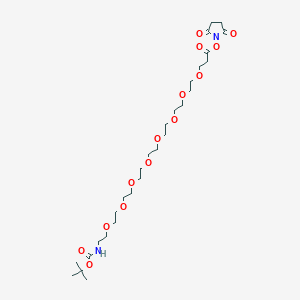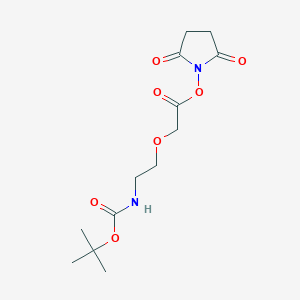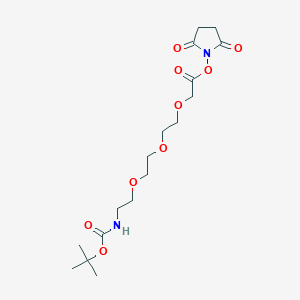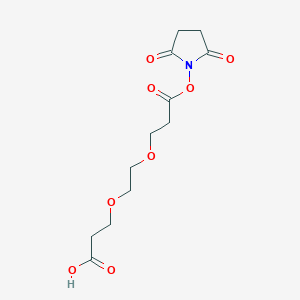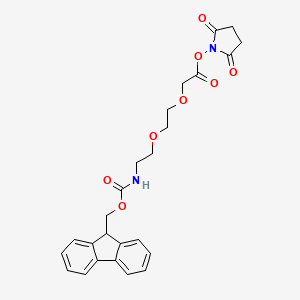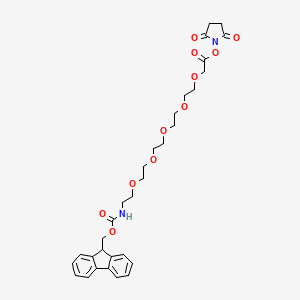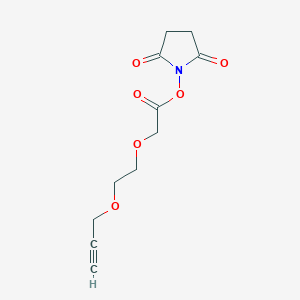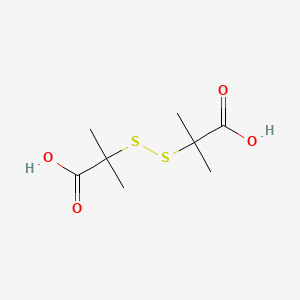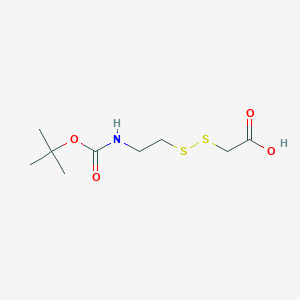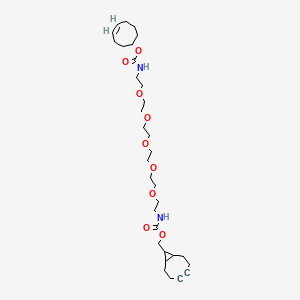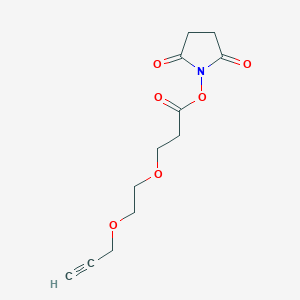
Propargyl-PEG2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG2-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG2-NHS ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the introduction of an NHS ester group. The typical synthetic route involves the following steps:
PEGylation: The PEG chain is functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
NHS Esterification: The propargyl-PEG intermediate is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG2-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds.
Major Products:
Triazole Derivatives: Formed from CuAAC reactions with azides.
Amide Derivatives: Formed from reactions with primary amines.
Scientific Research Applications
Propargyl-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Propargyl-PEG2-NHS ester involves its functional groups:
Propargyl Group: Engages in CuAAC reactions with azides, forming triazole linkages.
NHS Ester Group: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of various molecules.
Comparison with Similar Compounds
Propargyl-PEG2-NHS ester is unique due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. Similar compounds include:
Propargyl-PEG3-NHS ester: Contains an additional PEG unit, providing increased flexibility and solubility.
Azido-PEG-NHS ester: Features an azide group instead of a propargyl group, used in similar bioconjugation applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-prop-2-ynoxyethoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-2-6-17-8-9-18-7-5-12(16)19-13-10(14)3-4-11(13)15/h1H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJWFTQBPPRKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

